![molecular formula C9H12N2O4S B2938527 N-(2-methyl-4-nitrophenyl)ethanesulfonamide CAS No. 546077-26-3](/img/structure/B2938527.png)
N-(2-methyl-4-nitrophenyl)ethanesulfonamide
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Overview
Description
Scientific Research Applications
Photosensitive Protecting Groups
Recent developments have shown the application of N-(2-methyl-4-nitrophenyl)ethanesulfonamide and related compounds as photosensitive protecting groups in synthetic chemistry. These groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, demonstrate potential in facilitating controlled reactions via light exposure. The utility of these compounds in synthetic processes is promising, indicating a future where light can be used to trigger or halt chemical reactions with precision (B. Amit, U. Zehavi, A. Patchornik, 1974).
Atmospheric Chemistry of Nitrophenols
The atmospheric behavior of nitrophenols, including those related to N-(2-methyl-4-nitrophenyl)ethanesulfonamide, highlights their formation and degradation processes in the environment. These compounds are produced through combustion and other anthropogenic activities, undergoing transformations that contribute to atmospheric chemistry dynamics. The study of nitrophenols in atmospheric conditions sheds light on pollution patterns and potential environmental impacts (M. Harrison et al., 2005).
Water and Wastewater Treatment
Research on N-Nitrosodimethylamine (NDMA) and its precursors, including N-(2-methyl-4-nitrophenyl)ethanesulfonamide, focuses on their removal from water and wastewater. These studies are crucial for understanding the mechanisms behind the formation of harmful compounds during water treatment processes and developing strategies to mitigate their presence. The goal is to ensure the safety of drinking water and minimize environmental impacts through advanced treatment methods (M. Sgroi et al., 2018).
Hydroprocessing Catalysts
Transition metal phosphides, including those derived from N-(2-methyl-4-nitrophenyl)ethanesulfonamide, have been identified as effective catalysts in hydroprocessing technologies. These catalysts play a pivotal role in refining processes by improving the efficiency of hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), essential for producing cleaner fuel. The advancements in catalyst design offer promising routes to meet environmental regulations and enhance fuel quality (S. Oyama et al., 2009).
Safety and Hazards
Future Directions
The future directions for the study of “N-(2-methyl-4-nitrophenyl)ethanesulfonamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, as well as potential applications .
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-16(14,15)10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYETUEKWASFECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)ethanesulfonamide |
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